molecular formula C12H13NO3 B1664956 Aniracetam CAS No. 72432-10-1

Aniracetam

Cat. No.: B1664956
CAS No.: 72432-10-1
M. Wt: 219.24 g/mol
InChI Key: ZXNRTKGTQJPIJK-UHFFFAOYSA-N
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Description

Aniracetam is a nootropic compound belonging to the racetam family, known for its cognitive-enhancing properties. It is chemically identified as 1-(4-methoxybenzoyl)-2-pyrrolidinone. This compound is primarily used to improve memory, learning, and attention, and has been studied for its potential benefits in treating cognitive impairments associated with cerebrovascular diseases and degenerative brain disorders .

Scientific Research Applications

Safety and Hazards

Aniracetam is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure .

Future Directions

While Aniracetam is effective at improving memory function in models of impaired memory, it has no effect in improving memory in healthy organisms . More recent, quality, and long-term research on this compound is necessary . It is conceivable that clinical trials will demonstrate beneficial effects of this compound in various disease states .

Mechanism of Action

Target of Action

Aniracetam primarily targets several receptors in the brain. These include the Glutamate receptor 2 , Glutamate receptor 3 , 5-hydroxytryptamine receptor 2A , and Dopamine D2 receptor . These receptors play crucial roles in cognitive functions, mood regulation, and memory processes .

Mode of Action

This compound acts on two main neurotransmitter systems in the brain: the glutamate and acetylcholine systems . By modulating the activity of receptors within these systems, this compound can enhance cognitive processes such as memory and learning . It also interacts with the cholinergic, dopaminergic, and serotonergic systems, which may mediate its wide range of anxiolytic properties .

Biochemical Pathways

This compound has been shown to positively modulate the AMPA receptor . It also increases cholinergic activity in the hippocampus, prefrontal cortex, and striatum . Furthermore, it protects against glutamate excitotoxicity . This compound may prevent the production and accumulation of Aβ by increasing α-secretase activity through two distinct pathways: increasing brain-derived neurotrophic factor expression and positively modulating metabotropic glutamate receptors .

Pharmacokinetics

This compound is rapidly and completely absorbed from the gastrointestinal tract . Its absolute systemic bioavailability is only about 02% . This compound has a high volume of distribution (2.5 L/kg), implying extensive extravascular distribution . It is very rapidly eliminated from the body, with a plasma elimination half-life of approximately 0.5 hours . This compound is completely metabolized, and the principal metabolites, N-anisoyl-γ-aminobutyric acid (N-anisoyl-GABA), 2-pyrrolidinone, succinimide, and anisic acid, are excreted via the urine (84%), the feces (2%), or as CO2 in expired air .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its cognitive-enhancing properties. It improves memory and attention disturbances accompanying cerebrovascular diseases and degenerative brain disorders . This compound has been identified as a nootropic drug due to these memory effects . It also has modest effects similar to an anxiolytic .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aniracetam typically involves the reaction of p-methoxybenzoic acid with pivaloyl chloride to form a mixed anhydride intermediate. This intermediate then reacts with 2-pyrrolidone to produce this compound. The reaction conditions include:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Types of Reactions: Aniracetam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can convert this compound to its alcohol derivative.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.

Major Products:

Properties

IUPAC Name

1-(4-methoxybenzoyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-10-6-4-9(5-7-10)12(15)13-8-2-3-11(13)14/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNRTKGTQJPIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045128
Record name Aniracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72432-10-1
Record name Aniracetam
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URL https://commonchemistry.cas.org/detail?cas_rn=72432-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniracetam [USAN:INN:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniracetam
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URL https://www.drugbank.ca/drugs/DB04599
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name aniracetam
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Record name Aniracetam
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANIRACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L16LKN964
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods IV

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20 g. of p-methoxybenzoyl chloride and 20 g. of 2-pyrrolidinone are boiled at reflux in 20 ml. of diethyl ether for 16 hours and then diethyl ether, ice and 2-N aqueous ammonia are added to the mixture. The insoluble constituents are filtered off and washed ion-free with diethyl ether and water. The filter cake is dried and there is obtained 1-(p-methoxybenzoyl)-2-pyrrolidinone having a melting point of 119.5°-120.5° C.
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Synthesis routes and methods V

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10 g. of phosphorus pentoxide and 6 ml. of orthophosphoric acid (at least 85%) are warmed with one another. 2.0 g. of 4-(p-methoxybenzoylamino)butyric acid are added at room temperature to the resulting solution. The mixture is warmed to 50° C. for 60 minutes, subsequently treated with ice and extracted with ethyl acetate. The organic phase is washed first with cold water, then with cold sodium bicarbonate solution and finally again with water and dried over sodium sulfate. The residue is triturated with diethyl ether and there is obtained 1-(p-methoxybenzoyl)-2-pyrrolidinone having a melting point of 120°-122° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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